Sarcalumenin is encoded by the gene located on chromosome 19 in humans. It is classified under the category of calcium-binding proteins, specifically within the EF-hand family, which is characterized by their ability to bind calcium ions. The protein exists in two main forms: a larger 160 kDa glycoprotein and a smaller 53 kDa splice variant. Both forms are implicated in calcium transport and sequestration within the muscle cells .
Sarcalumenin can be synthesized through recombinant DNA technology, where the corresponding cDNA is cloned into expression vectors. For instance, polymerase chain reaction techniques are employed to amplify specific regions of the sarcalumenin cDNA, which can then be inserted into plasmids for expression in host cells such as HEK-293T cells .
The synthesis involves several steps:
Sarcalumenin consists of multiple EF-hand motifs that facilitate its calcium-binding capacity. The larger isoform (160 kDa) contains a significant number of hydrophilic regions that are essential for its interaction with calcium ions and other proteins within the sarcoplasmic reticulum. The smaller isoform (53 kDa) appears to have similar functional properties but may differ in its regulatory roles .
Sarcalumenin participates in several biochemical reactions related to calcium cycling:
The biochemical assays often involve measuring ATP-dependent calcium uptake using microsomal preparations from transfected cell lines or animal tissues .
The mechanism by which sarcalumenin functions involves:
Studies have demonstrated that knockout models lacking sarcalumenin exhibit impaired cardiac function under stress conditions, indicating its essential role in maintaining cardiac health .
Relevant data from studies indicate that alterations in sarcalumenin levels correlate with cardiac dysfunctions, particularly during pressure overload conditions .
Sarcalumenin has several important applications in scientific research:
Sarcalumenin (SAR), encoded by the SRL gene (Gene ID: 6345), is a calcium-binding glycoprotein predominantly localized within the sarcoplasmic reticulum (SR) lumen of cardiac and skeletal muscle cells. The human SRL gene spans approximately 53 kb on chromosome 16p13.3, comprising 10 exons that transcribe multiple splice variants. The primary isoform yields a 160 kDa protein composed of 473 amino acids, characterized by a high proportion of acidic residues (32% aspartate and glutamate), which facilitate its calcium-buffering function [1] [5]. Expression profiling reveals tissue-specific bias, with the highest mRNA levels in the heart (RPKM 76.3), followed by prostate and skeletal muscle [1]. Post-translational modifications include N-glycosylation, which influences protein stability and calcium-handling efficiency [3].
Table 1: Genomic and Molecular Identity of Sarcalumenin
Property | Details |
---|---|
Gene Symbol | SRL |
Chromosomal Location | 16p13.3 (GRCh38: 4,189,374-4,242,080) |
Exon Count | 10 |
Protein Length | 473 amino acids (Isoform 1) |
Molecular Weight | 160 kDa |
Protein Domains | 5 EF-hand motifs, Eps15 Homology Domain (EHD) |
Tissue Expression | Heart > Skeletal Muscle > Prostate |
Sarcalumenin exhibits significant evolutionary conservation across vertebrates, reflecting its critical role in calcium homeostasis. Orthologs have been identified in mammals (e.g., Mus musculus), birds, reptiles, and amphibians, sharing >80% amino acid sequence identity with human SAR. The SRL gene is absent in invertebrates, plants, and fungi, suggesting its emergence coincided with the evolution of striated muscle systems in vertebrates [1] [9]. Functional studies in knockout mice demonstrate impaired SR calcium storage and delayed calcium reuptake during muscle contraction, underscoring conserved physiological roles [5]. Notably, calcium-binding residues within EF-hand motifs are 100% conserved, highlighting structural and functional constraints [3] [6].
Table 2: Evolutionary Conservation of Sarcalumenin
Species | Sequence Identity (%) | Functional Conservation |
---|---|---|
Homo sapiens (Human) | 100 | Major SR calcium buffer in cardiac/skeletal muscle |
Mus musculus (Mouse) | 85 | Impaired SR Ca²⁺ storage in knockouts; cardiac dysfunction |
Gallus gallus (Chicken) | 82 | Expressed in breast muscle; regulates excitation-contraction coupling |
Xenopus tropicalis (Frog) | 78 | Detected in tadpole muscle; role in development |
Danio rerio (Zebrafish) | 75 | Required for cardiac rhythm stability during exercise |
Sarcalumenin’s structure comprises two functionally critical domains:
Quaternary Structure:SAR self-assembles into pentameric complexes (800 kDa) in high-Ca²⁺ conditions. This polymerization increases calcium-binding capacity and stabilizes SERCA complexes at the longitudinal SR membrane, facilitating rapid calcium sequestration after muscle contraction [3] [6].
Table 3: Structural and Functional Properties of Sarcalumenin Domains
Domain | Structural Features | Calcium-Binding Properties | Functional Role |
---|---|---|---|
EF-hand 1–2 | Canonical helix-loop-helix; DxDxDG loop | Kd = 0.5 mM; fast dissociation kinetics | Initial Ca²⁺ capture during SR refilling |
EF-hand 3–5 | Non-canonical loops; acidic residue clusters | Kd = 0.6 mM; cooperative binding | Ca²⁺ buffering and polymerization trigger |
EHD | α-solenoid fold; GTP-binding pocket | Binds GTP (Kd = 2 µM) | SERCA stabilization; energy sensing |
Figure: Domain Architecture of Sarcalumenin
N-terminus │ ├─ EF-hand 1 (Ca²⁺ binding) ├─ EF-hand 2 (Ca²⁺ binding) ├─ EF-hand 3 (Ca²⁺ binding/polymerization) ├─ EF-hand 4 (Ca²⁺ buffering) ├─ EF-hand 5 (Structural stability) │ └─ C-terminal EHD (SERCA interaction / GTP sensing)
SAR’s dual role as a calcium buffer and SERCA regulator exemplifies mechanistic adaptations for muscle physiology. Its low-affinity EF-hands buffer luminal Ca²⁺ transients without saturating during SR release, while the EHD integrates calcium handling with cellular energy status. These features position sarcalumenin as a critical modulator of muscle performance and fatigue resistance [3] [5] [6].
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